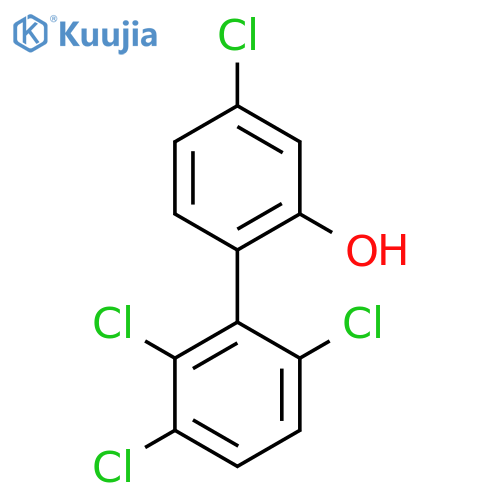

Cas no 1361655-81-3 (2-Hydroxy-4,2',3',6'-tetrachlorobiphenyl)

1361655-81-3 structure

商品名:2-Hydroxy-4,2',3',6'-tetrachlorobiphenyl

CAS番号:1361655-81-3

MF:C12H6Cl4O

メガワット:307.987439632416

CID:4993630

2-Hydroxy-4,2',3',6'-tetrachlorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-4,2',3',6'-tetrachlorobiphenyl

-

- インチ: 1S/C12H6Cl4O/c13-6-1-2-7(10(17)5-6)11-8(14)3-4-9(15)12(11)16/h1-5,17H

- InChIKey: KUEABRVAOVJKSN-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=C(C=1C1C=CC(=CC=1O)Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 263

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 20.2

2-Hydroxy-4,2',3',6'-tetrachlorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011008035-500mg |

2-Hydroxy-4,2',3',6'-tetrachlorobiphenyl |

1361655-81-3 | 97% | 500mg |

847.60 USD | 2021-07-05 | |

| Alichem | A011008035-250mg |

2-Hydroxy-4,2',3',6'-tetrachlorobiphenyl |

1361655-81-3 | 97% | 250mg |

480.00 USD | 2021-07-05 | |

| Alichem | A011008035-1g |

2-Hydroxy-4,2',3',6'-tetrachlorobiphenyl |

1361655-81-3 | 97% | 1g |

1,504.90 USD | 2021-07-05 |

2-Hydroxy-4,2',3',6'-tetrachlorobiphenyl 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

1361655-81-3 (2-Hydroxy-4,2',3',6'-tetrachlorobiphenyl) 関連製品

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量